N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a unique combination of indole, pyridazine, and acetamide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyridazine Synthesis: The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone.
Coupling Reaction: The indole and pyridazine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyridazine ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
- 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of both indole and pyridazine rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N4O2/c22-16-6-5-14(11-15(16)21(23,24)25)26-19(30)12-29-20(31)8-7-18(27-29)28-10-9-13-3-1-2-4-17(13)28/h1-11H,12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRSNWIADIDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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